![molecular formula C29H25FN4OS B2420885 (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049365-10-7](/img/structure/B2420885.png)

(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

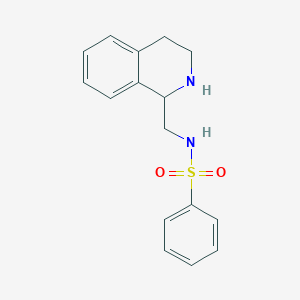

(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a useful research compound. Its molecular formula is C29H25FN4OS and its molecular weight is 496.6. The purity is usually 95%.

BenchChem offers high-quality (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Application : (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone has been designed as a potent CA inhibitor. Crystal structures reveal its interactions with both hCA II (ubiquitous) and hCA VII (brain-associated). Notably, hCA VII inhibition may hold promise for neuropathic pain treatment .

- Application : While not directly studied for HIV, the compound’s indazole-imidazole scaffold suggests potential antiviral activity. Further investigations are warranted .

- Application : Conducting docking studies with this compound against relevant protein targets (e.g., HIV-1 protease) could reveal its binding affinity and potential therapeutic relevance .

- Application : Investigate modifications to the benzhydrylpiperazine tail or other structural elements to enhance potency, selectivity, and pharmacokinetics .

- Application : Explore the compound’s effects on neuronal excitation, GABAergic transmission, and neuropathic pain pathways. Could it serve as a novel analgesic agent? .

- Application : Investigate nanoparticle-based or prodrug formulations to enhance bioavailability and target specific tissues .

- Application : Predict ADME properties, toxicity, and potential drug-drug interactions using computational models .

Carbonic Anhydrase Inhibition

Anti-HIV-1 Activity

Molecular Docking Studies

Synthetic Chemistry and Structure-Activity Relationship (SAR)

Neuropharmacology and Pain Management

Drug Delivery Systems

Computational Toxicology and ADME (Absorption, Distribution, Metabolism, Excretion)

Pharmacogenomics and Personalized Medicine

Mécanisme D'action

Target of Action

The primary target of this compound is human carbonic anhydrases (hCAs), specifically the isoforms hCA II and hCA VII . These are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions .

Mode of Action

The compound acts as an effective inhibitor of hCAs . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of hCAs affects the reversible hydration of carbon dioxide, a fundamental biochemical reaction . hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors .

Result of Action

The inhibition of hCA VII by this compound could potentially disrupt the bicarbonate gradient in neuronal cells, affecting GABAergic transmission . This could have implications for the control of neuropathic pain, suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

Action Environment

Propriétés

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25FN4OS/c30-24-13-11-21(12-14-24)25-19-34-26(20-36-29(34)31-25)28(35)33-17-15-32(16-18-33)27(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,19-20,27H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNQKJNEPZYCIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CSC5=NC(=CN45)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2-Chloroacetyl)amino]methyl]-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2420803.png)

![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2420804.png)

![4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B2420806.png)

![2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2420813.png)

![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)

![2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2420816.png)

![1-[1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2420819.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2420820.png)